5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
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Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves regiospecific reactions, where the positioning of substituents is critical for obtaining the desired compound. For instance, the synthesis of related compounds involves reactions between hydrazines and diketones or the condensation of acyl hydrazides with various aldehydes under specific conditions to yield pyrazole carboxylic acids and esters (Kumarasinghe, Hruby, & Nichol, 2009). Such methods highlight the versatility and regiospecificity of synthetic approaches in pyrazole chemistry.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including "5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid," is characterized by X-ray diffraction techniques, revealing significant insights into their crystalline structure and conformation. The crystal structure studies often reveal the presence of hydrogen bonding, which contributes to the stability and packing of the molecules in the crystal lattice (Kumara et al., 2017). These structural insights are crucial for understanding the compound's chemical reactivity and interactions.
Scientific Research Applications
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, including compounds like 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, are pivotal in the synthesis of biologically active compounds. These derivatives exhibit a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The versatility in synthetic applicability and biological activity underscores the significance of pyrazole carboxylic acid derivatives in medicinal chemistry. This review provides a comprehensive synthesis overview of these derivatives and their biological applications, serving as a guide for scientists in the field (Cetin, 2020).
Knoevenagel Condensation in Anticancer Agent Development
The Knoevenagel condensation reaction plays a critical role in generating α, β-unsaturated ketones/carboxylic acids and has been a driving force in many multicomponent reactions for developing biologically fascinating molecules. This reaction, adapted to various pharmacophoric aldehydes and active methylenes, including pyrazole, has led to the creation of a library of chemical compounds with remarkable anticancer activity. This review emphasizes the efficiency of the Knoevenagel condensation explored over the past six years, primarily focusing on cancer. It highlights the significance of functionalities involved and their potential in drug discovery, further developments in this area can significantly contribute to medicinal chemistry and cancer therapy (Tokala, Bora, & Shankaraiah, 2022).
Synthesis of Pyrazole Heterocycles
Pyrazole moiety, including the structure of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, is crucial in many biologically active compounds, making it an interesting template for both combinatorial and medicinal chemistry. These derivatives are extensively used as synthons in organic synthesis and are known for their widespread biological activities like anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. This review discusses the synthesis methods of pyrazole appended heterocyclic skeletons and their biological activities, providing strategies to annelate different heterocyclic nuclei with bioactive pyrazoles. This information is valuable for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQRHIQFNLEJMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362770 |
Source
|
Record name | 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
890591-64-7, 1147417-27-3 |
Source
|
Record name | 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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